molecular formula C14H3F25O2 B3040310 Methyl perfluorotridecanoate CAS No. 185230-63-1

Methyl perfluorotridecanoate

Cat. No.: B3040310
CAS No.: 185230-63-1
M. Wt: 678.13 g/mol
InChI Key: MCVGSSHSKHYZGK-UHFFFAOYSA-N
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Description

Methyl perfluorotridecanoate is a perfluorinated compound characterized by its high thermal and chemical stability. It is part of the broader class of per- and polyfluoroalkyl substances, which are known for their unique properties such as resistance to water, oil, and stains. These compounds are widely used in various industrial applications due to their durability and non-reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl perfluorotridecanoate can be synthesized through the esterification of perfluorotridecanoic acid with methanol. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

C13F27COOH+CH3OHC13F27COOCH3+H2O\text{C}_{13}\text{F}_{27}\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{C}_{13}\text{F}_{27}\text{COOCH}_3 + \text{H}_2\text{O} C13​F27​COOH+CH3​OH→C13​F27​COOCH3​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in stainless steel reactors equipped with reflux condensers to manage the volatile methanol. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl perfluorotridecanoate primarily undergoes substitution reactions due to the presence of the ester functional group. It is relatively inert to oxidation and reduction reactions because of the strong carbon-fluorine bonds.

Common Reagents and Conditions:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield perfluorotridecanoic acid and methanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically catalyzed by an acid or base.

Major Products:

Scientific Research Applications

Methyl perfluorotridecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl perfluorotridecanoate is primarily related to its interaction with biological membranes. Due to its hydrophobic and lipophobic nature, it can disrupt membrane integrity, leading to cellular dysfunction. It is also known to bind to proteins and interfere with normal cellular signaling pathways .

Comparison with Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctane sulfonate (PFOS)
  • Perfluorononanoic acid (PFNA)

Comparison: Methyl perfluorotridecanoate is unique due to its longer carbon chain length compared to compounds like perfluorooctanoic acid and perfluorooctane sulfonate. This results in higher thermal stability and lower volatility. Additionally, its ester functional group allows for different chemical reactivity compared to the carboxylic acid or sulfonate groups in similar compounds .

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H3F25O2/c1-41-2(40)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVGSSHSKHYZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H3F25O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895761
Record name Methyl perfluorotridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185230-63-1
Record name Methyl perfluorotridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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